7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

MCHR1 antagonist selectivity hERG cardiac safety MCHR1 therapeutic window

7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one (CAS 844828-43-9) is a synthetic coumarin derivative distinguished by a 7,8-catechol motif and a morpholin-4-ylmethyl substituent at the 4-position. The compound is primarily characterized as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with reported IC50 values of 26 nM (rat MCHR1) and 38 nM (human MCHR1).

Molecular Formula C14H15NO5
Molecular Weight 277.276
CAS No. 844828-43-9
Cat. No. B2711438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
CAS844828-43-9
Molecular FormulaC14H15NO5
Molecular Weight277.276
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O
InChIInChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2
InChIKeyWFFWTCOFBHFVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one (CAS 844828-43-9): Baseline Identity for Procurement Decisions


7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one (CAS 844828-43-9) is a synthetic coumarin derivative distinguished by a 7,8-catechol motif and a morpholin-4-ylmethyl substituent at the 4-position . The compound is primarily characterized as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with reported IC50 values of 26 nM (rat MCHR1) and 38 nM (human MCHR1) [1]. It also exhibits a favorable cardiac safety profile, with hERG channel inhibition IC50 >10,000 nM [1]. The 7,8-dihydroxy substitution pattern further confers antioxidant properties analogous to those observed in structurally related 7,8-dihydroxy-4-methylcoumarins [2].

Why Generic Substitution of 7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one Is Not a Trivial Decision


Within the morpholinomethyl coumarin chemical space, small variations in hydroxyl substitution pattern produce functionally distinct compounds. The 6,7-dihydroxy positional isomer (Folescutol, CAS 15687-22-6) has been developed primarily as a capillary protectant [1], while the 7-monohydroxy analog (CHEMBL2104575) is a CDK2 inhibitor with no reported MCHR1 activity [2]. The target compound uniquely combines sub-50 nM MCHR1 antagonism with >10,000 nM hERG IC50, a selectivity window not shared by more potent MCHR1 antagonists such as SNAP-94847 (hERG IC50 ≈4–65 nM) . Additionally, the 7,8-catechol moiety imparts antioxidant efficacy that is approximately twofold greater than the 6,7-dihydroxy arrangement in analogous 4-methylcoumarin series [3]. These properties cannot be assumed for any generic morpholinomethyl coumarin and must be verified experimentally.

7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one: Quantitative Differentiation Evidence for Scientific Selection


Superior hERG Selectivity Index vs. SNAP-94847: Reduced Cardiac Liability in MCHR1 Antagonism

The target compound achieves a favorable selectivity ratio between MCHR1 antagonism and hERG channel inhibition. For rat MCHR1 (IC50 = 26 nM) vs. hERG (IC50 > 10,000 nM), the selectivity index exceeds 384 [1]. For human MCHR1 (IC50 = 38 nM), the index exceeds 263 [1]. In contrast, the reference MCHR1 antagonist SNAP-94847, while more potent at MCHR1 (Ki = 2.2 nM), exhibits significant hERG inhibition (IC50 ≈ 4–65 nM in IMR-32 cells), yielding a selectivity index of approximately 2–30 . The 10–100-fold larger selectivity window of the target compound is a critical differentiator for programs requiring MCHR1 blockade without delayed ventricular repolarization risk.

MCHR1 antagonist selectivity hERG cardiac safety MCHR1 therapeutic window

Twofold Greater Antioxidant Potency of 7,8-Catechol vs. 6,7-Catechol Substitution Pattern

The 7,8-dihydroxy substitution pattern provides superior inhibition of neutrophil reactive oxygen species (ROS) generation compared to the 6,7-dihydroxy arrangement. In 4-methylcoumarin derivatives, the 7,8-dihydroxy-4-methylcoumarin (compound 3) inhibited serum-opsonized zymosan (SOZ)-stimulated neutrophil chemiluminescence with IC50 values of 4.01 μM (CL-lum) and 3.66 μM (CL-luc). The 6,7-dihydroxy-4-methylcoumarin (compound 2) required higher concentrations: IC50 = 8.98 μM (CL-lum) and 5.65 μM (CL-luc). This represents a 2.0–2.2-fold improvement in potency [1]. The 5,7-dihydroxy isomer (compound 4) was even less effective, with IC50 values of 34.17–84.56 μM [1]. This structure–activity relationship is directly relevant to the target compound, which bears the same 7,8-catechol motif.

coumarin antioxidant activity 7,8-dihydroxycoumarin ROS inhibition catechol positional effect

Chemotype-Based IP Differentiation: Coumarin Scaffold vs. Thienopyrimidinone and Piperidine MCHR1 Antagonists

The target compound belongs to the coumarin chemotype class of MCHR1 antagonists, which is structurally distinct from the thienopyrimidinone-based GW803430 (Ki = 0.34–3.8 nM) [1] and the piperidine-based SNAP-94847 (Ki = 2.2 nM) . This chemotype difference is reflected in the compound's patent classification under chromenone derivatives with anti-tumour activity (US8399460B2, WO2011/051260) [2], which encompasses 4-morpholin-4-ylmethyl-substituted 2H-chromen-2-ones as a distinct Markush subgroup. The coumarin core allows access to antioxidant functionality not available in thienopyrimidinone or piperidine scaffolds, enabling potential dual-mechanism MCHR1 antagonist–antioxidant development.

MCHR1 antagonist chemotype coumarin scaffold MCHR1 intellectual property differentiation

Dual MCHR1 Antagonism + Antioxidant Function: A Property Combination Absent in Single-Mechanism Comparators

The target compound uniquely combines sub-50 nM MCHR1 antagonism with the antioxidant capacity inherent to the 7,8-catechol motif. While SNAP-94847 and GW803430 are more potent MCHR1 antagonists, neither possesses intrinsic radical-scavenging activity [1]. The 7,8-dihydroxy-4-methylcoumarin class has been shown to scavenge DPPH radical (IC50 = 17.15 μM) and reduce hypochlorous acid (IC50 >100 μM at 100 μM concentration) [2]. This dual functionality is particularly relevant for metabolic disease applications where both MCHR1-mediated appetite regulation and oxidative stress attenuation are therapeutically desirable [3]. No single-mechanism MCHR1 antagonist comparator can offer this combined profile.

dual-mechanism MCHR1 antioxidant multifunctional coumarin derivative MCHR1 antagonist with antioxidant activity

High-Value Application Scenarios for 7,8-Dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one (CAS 844828-43-9) Based on Quantitative Differentiation Evidence


MCHR1 Antagonist Lead Optimization with Reduced Cardiac Safety Liability

The >263-fold hERG selectivity window (vs. ~30-fold for SNAP-94847) [1] makes this compound an ideal starting scaffold for medicinal chemistry programs targeting MCHR1 for obesity, metabolic syndrome, or mood disorders where QT prolongation is a key attrition risk. Researchers can use the morpholinomethyl coumarin core to optimize MCHR1 potency while monitoring hERG IC50 against the established >10,000 nM baseline .

Dual-Mechanism Anti-Obesity Research Combining MCHR1 Antagonism and Oxidative Stress Attenuation

The compound's unique combination of sub-50 nM MCHR1 antagonism [1] and 7,8-catechol-mediated antioxidant activity (2× more potent than 6,7-dihydroxy analogs) [2] enables single-agent investigation of both appetite regulation and inflammation/oxidative stress pathways in diet-induced obesity models. This dual functionality is not achievable with SNAP-94847 or GW803430, which lack intrinsic antioxidant properties [3].

Coumarin-Based MCHR1 Antagonist Patent Portfolio Development

The coumarin chemotype occupies a distinct intellectual property space from the thienopyrimidinone (GW803430) and piperidine (SNAP-94847) MCHR1 antagonist classes [2]. Organizations can leverage this chemotype for composition-of-matter filings covering 7,8-dihydroxy-4-(morpholinomethyl)chromen-2-one derivatives, as evidenced by existing chromenone anti-tumour patents (US8399460B2) that encompass this substitution pattern [4].

Anti-Inflammatory Assay Development Using 7,8-Catechol Coumarin Controls

The 7,8-dihydroxy substitution pattern provides superior inhibition of neutrophil ROS generation (IC50 3.66–4.01 μM) and elastase activity compared to 6,7- or 5,7-dihydroxy isomers [2]. This compound can serve as a positive control or reference standard in neutrophil oxidative burst assays, myeloperoxidase inhibition screens, and PKC signaling pathway studies where the catechol positional effect is a critical experimental variable.

Quote Request

Request a Quote for 7,8-dihydroxy-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.